3-(Tetrahydrofuran-2-yl)propyl octanoate
Description
3-(Tetrahydrofuran-2-yl)propyl octanoate is an organic compound characterized by the presence of a tetrahydrofuran ring attached to a propyl chain, which is further esterified with octanoic acid
Properties
CAS No. |
5451-26-3 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl octanoate |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-11-15(16)18-13-8-10-14-9-7-12-17-14/h14H,2-13H2,1H3 |
InChI Key |
KVUNWOCBMHOMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl octanoate typically involves the esterification of 3-(Tetrahydrofuran-2-yl)propanol with octanoic acid. The reaction can be catalyzed by acidic or basic catalysts, with sulfuric acid or p-toluenesulfonic acid being common choices. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-2-yl)propyl octanoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 3-(Tetrahydrofuran-2-yl)propanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
3-(Tetrahydrofuran-2-yl)propyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active alcohol and octanoic acid, which may exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tetrahydrofuran-2-yl)propyl acetate
- 3-(Tetrahydrofuran-2-yl)propyl butyrate
- 3-(Tetrahydrofuran-2-yl)propyl hexanoate
Uniqueness
3-(Tetrahydrofuran-2-yl)propyl octanoate is unique due to its longer alkyl chain compared to similar compounds. This structural feature can influence its physical properties, such as solubility and melting point, as well as its biological activity and interactions with other molecules.
Biological Activity
3-(Tetrahydrofuran-2-yl)propyl octanoate is a compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{26}O_{3}
- Molecular Weight : 242.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and modulate various cellular pathways. The ester group in the compound may influence its permeability and interaction with lipid bilayers, facilitating its uptake by cells.
Key Mechanisms:
- Membrane Interaction : The hydrophobic nature of the octanoate moiety allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and affecting membrane-bound proteins.
- Enzyme Modulation : Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activity Studies
Several studies have investigated the biological effects of this compound, focusing on its pharmacological potential.
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Reduced cytokine production in vitro |
| Study B | Antimicrobial | Inhibited growth of certain bacterial strains |
| Study C | Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Anti-inflammatory Effects :
- A study conducted on murine macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
-
Antimicrobial Activity :
- Research published in a peer-reviewed journal highlighted the compound's effectiveness against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapies.
-
Cytotoxicity in Cancer Cells :
- In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis through mitochondrial pathways. The IC50 values were determined, indicating effective concentrations for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
